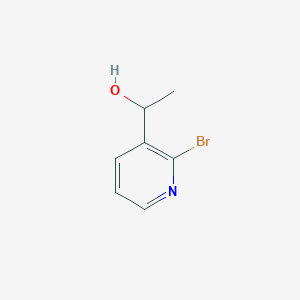

1-(2-Bromopyridin-3-yl)ethanol

説明

Contextualization of Substituted Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Substituted pyridine derivatives are a cornerstone of modern organic synthesis, primarily due to the prevalence of the pyridine scaffold in a vast array of functional molecules. bohrium.comorganic-chemistry.orgacs.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. acs.orgnih.govmountainscholar.org The intrinsic properties of the heterocycle and its substituents play a crucial role in the biological and chemical activities of these compounds. nih.gov The development of efficient and selective methods for the synthesis of substituted pyridines is, therefore, a significant focus of chemical research. bohrium.comacs.orgacs.org Methodologies such as multicomponent reactions (MCRs), transition-metal-catalyzed cycloadditions, and direct C-H functionalization have emerged as powerful tools for creating diverse pyridine derivatives with high efficiency and control over substitution patterns. bohrium.comorganic-chemistry.orgbohrium.com

Significance of Brominated Pyridines as Versatile Synthetic Building Blocks

Among the various substituted pyridines, brominated pyridines stand out as exceptionally versatile synthetic intermediates. nih.govscirp.orgmdpi.com The carbon-bromine (C-Br) bond serves as a valuable synthetic handle, enabling a wide range of subsequent transformations. nih.govmdpi.com Halopyridines are key building blocks for diversifying candidate compounds in pharmaceutical and agrochemical research through structure-activity relationship studies. nih.gov The bromine atom can be readily substituted or participate in numerous cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the construction of complex molecular architectures. mdpi.comresearchgate.netsmolecule.com This reactivity makes brominated pyridines, including compounds like 2-bromo-5-acetylpyridine and 3-acetyl-6-bromopyridine, indispensable precursors in the synthesis of highly functionalized target molecules. nih.govchemicalbook.comcymitquimica.com

Role of Chiral Secondary Alcohols in Asymmetric Synthesis

Chiral secondary alcohols are fundamental building blocks in asymmetric synthesis, a field dedicated to creating stereochemically pure compounds. rsc.orgru.nl Molecular asymmetry is a critical feature in science and technology, particularly in pharmacology, where different enantiomers of a drug can exhibit vastly different biological activities. ru.nl The synthesis of enantiomerically pure secondary alcohols is often achieved through the asymmetric reduction of prochiral ketones. ru.nlbeilstein-journals.org This transformation can be accomplished using various methods, including chirally modified hydride reagents, enzymatic resolutions, and transition metal catalysts with chiral ligands. rsc.orgru.nl The resulting chiral alcohols are not only valuable target molecules themselves but also serve as key intermediates for the synthesis of more complex chiral structures. nih.govsigmaaldrich.comacs.org

Overview of 1-(2-Bromopyridin-3-yl)ethanol within Pyridine Chemistry Research

Within the broader context of pyridine chemistry, this compound emerges as a significant, functionalized building block. amadischem.combldpharm.com It combines the key features of a brominated pyridine with a chiral secondary alcohol, making it a bifunctional intermediate with considerable synthetic potential. Its precursor, 2-bromo-3-acetylpyridine, can be synthesized and subsequently reduced to form the chiral alcohol. The presence of the bromine atom allows for further elaboration via cross-coupling reactions, while the hydroxyl group offers a site for esterification, etherification, or oxidation. The chiral center introduces stereochemical complexity, making enantiomerically pure forms of this compound particularly valuable for the synthesis of stereodefined pharmaceutical agents and other biologically active compounds. Research involving this and similar structures, such as its isomer 1-(6-bromopyridin-3-yl)ethanol (B190142), highlights the ongoing efforts to develop synthetic routes to functionalized pyridines. nih.govchemicalbook.commdpi.com

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| CAS Number | 84199-57-5 |

| Appearance | Data not consistently available; may be an oil or solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

This table presents compiled data for this compound. amadischem.combldpharm.com

Synthesis and Reactivity

The primary route to this compound involves the reduction of its corresponding ketone, 1-(2-bromopyridin-3-yl)ethanone.

Synthesis of the Precursor Ketone

The precursor, 1-(2-bromopyridin-3-yl)ethanone (also known as 2-bromo-3-acetylpyridine), is a key intermediate. While specific synthesis details for this exact isomer are not prevalent in the provided results, analogous preparations for isomers like 1-(6-bromo-pyridin-3-yl)-ethanone are well-documented. chemicalbook.comcymitquimica.com These syntheses often start from a corresponding acetylpyridine.

Reduction to this compound

The conversion of the ketone to the secondary alcohol is typically achieved through reduction.

Asymmetric Reduction: The asymmetric reduction of acetylpyridines is a subject of significant research to produce optically active pyridyl alcohols. nih.govmdpi.com For instance, the reduction of 3-acetylpyridine (B27631) using dicyclopentylzinc (B12055005) in the presence of a chiral catalyst like (-)-(1R,2S)-ephedrine yields the corresponding (S)-1-(pyridin-3-yl)ethanol with high enantiomeric excess. mdpi.com Similar strategies could be applied to 2-bromo-3-acetylpyridine to obtain enantiomerically enriched (R)- or (S)-1-(2-Bromopyridin-3-yl)ethanol.

Standard Reduction: Non-chiral reducing agents like sodium borohydride (B1222165) are commonly used for the straightforward conversion of the ketone to the racemic alcohol. chemicalbook.com The synthesis of the related 1-(6-bromopyridin-3-yl)ethanol was achieved in 97% yield by treating 3-acetyl-6-bromopyridine with sodium borohydride in ethanol (B145695) and water. chemicalbook.com

Reactivity

The synthetic utility of this compound lies in the reactivity of its two functional groups:

Bromine Atom: The bromine on the pyridine ring is a prime site for substitution and cross-coupling reactions. mdpi.comsmolecule.com This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules.

Hydroxyl Group: The secondary alcohol functionality can undergo typical alcohol reactions. Oxidation can convert it back to the ketone, while it can also be used in esterification or etherification reactions to attach other molecular fragments. smolecule.com

This dual functionality makes this compound a valuable and versatile building block in medicinal and materials chemistry. smolecule.comrsc.org

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTIQQANTYJKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84199-57-5 | |

| Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Bromopyridin 3 Yl Ethanol and Its Precursors

Synthesis of Key Ketone Precursor: 1-(2-Bromopyridin-3-yl)ethan-1-one

The compound 1-(2-bromopyridin-3-yl)ethan-1-one, also known as 3-acetyl-2-bromopyridine, is a vital intermediate. Its synthesis can be approached through two primary retrosynthetic disconnections: acylation of a bromopyridine ring or bromination of a pyridyl ketone.

Acylation Strategies for Pyridyl Ketone Formation

Direct acylation of a bromopyridine scaffold using traditional Friedel-Crafts approaches presents significant challenges. The pyridine (B92270) ring is an electron-deficient heterocycle, and the nitrogen atom deactivates the ring towards electrophilic aromatic substitution. This deactivation is further compounded by the tendency of the nitrogen's lone pair to coordinate with the Lewis acid catalyst, rendering it ineffective.

A more viable strategy involves starting with a pyridine ring that is already functionalized at the 3-position with a carboxylic acid or a related derivative, followed by the introduction of the acetyl group. For instance, a plausible route could start from 2-bromonicotinic acid. While direct conversion using organometallic reagents like methyllithium (B1224462) or methylmagnesium bromide is a standard method for converting carboxylic acids to methyl ketones, a more controlled approach often involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, before reaction with the organometallic reagent.

This approach is exemplified by the synthesis of the analogous compound, 3-acetyl-2-chloropyridine, which has been successfully prepared from 2-chloronicotinic acid. In this patented method, 2-chloronicotinic acid is first converted to its lithium salt. This salt is then treated with methyl magnesium bromide to yield the desired 3-acetyl-2-chloropyridine. This suggests that a similar pathway starting from 2-bromonicotinic acid would be a rational and effective method for synthesizing 1-(2-bromopyridin-3-yl)ethan-1-one.

Regioselective Bromination Techniques for Pyridyl Ketones

An alternative synthetic route involves the regioselective bromination of a pre-existing pyridyl ketone, namely 3-acetylpyridine (B27631). This approach requires precise control to ensure that bromination occurs at the C-2 position of the pyridine ring. The directing effects of the substituents on the ring are crucial. The acetyl group at the 3-position is a deactivating, meta-directing group for electrophilic substitution. The pyridine nitrogen itself strongly deactivates the ortho (C-2, C-6) and para (C-4) positions.

The desired transformation requires placing the bromine atom at the C-2 position, which is ortho to both the directing acetyl group and the pyridine nitrogen. Effecting substitution at this deactivated position is challenging. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of aromatic and heteroaromatic compounds. The reaction conditions, particularly the choice of solvent and catalyst, can significantly influence the regioselectivity of the bromination. For electron-rich aromatic compounds, using NBS in dimethylformamide (DMF) can promote para-selectivity. However, for an electron-poor system like 3-acetylpyridine, harsher conditions may be necessary. One patented process for brominating pyridine derivatives involves using NBS or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum. Another strategy to achieve selective C-2 halogenation involves the activation of the pyridine ring via N-oxide formation, which can direct bromination to the C-2 position.

Stereoselective Reduction of 1-(2-Bromopyridin-3-yl)ethan-1-one to 1-(2-Bromopyridin-3-yl)ethanol

The conversion of the prochiral ketone, 1-(2-bromopyridin-3-yl)ethan-1-one, to the chiral alcohol, this compound, is a critical step that allows for the introduction of a stereocenter. Both catalytic and non-catalytic methods can be employed to achieve this reduction, with varying degrees of stereocontrol.

Asymmetric Catalytic Reduction Systems

For the synthesis of enantiomerically pure or enriched alcohols, asymmetric catalytic reduction is the preferred method. Several highly efficient and selective catalytic systems have been developed for the reduction of ketones.

Noyori Asymmetric Hydrogenation: This method utilizes ruthenium (II) catalysts bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand. These catalysts are highly effective for the hydrogenation of a wide range of ketones, including unfunctionalized and aromatic ketones, with excellent enantioselectivity and high turnover numbers. The reaction proceeds via a metal-ligand bifunctional mechanism and is known for its operational simplicity and high efficiency, making it suitable for industrial applications.

Corey-Bakshi-Shibata (CBS) Reduction: This technique employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The CBS catalyst, derived from a chiral amino alcohol like diphenylprolinol, coordinates with both the borane and the ketone's carbonyl group in a highly organized, six-membered transition state. This precise arrangement dictates the face-selective transfer of a hydride to the carbonyl carbon, resulting in high enantiomeric excess (ee) for the alcohol product. The predictability and reliability of the CBS reduction have made it a widely used tool in organic synthesis.

| Reduction System | Catalyst | Reductant | Key Features |

| Noyori Hydrogenation | Chiral Ru(II)-diphosphine-diamine complexes | Hydrogen Gas (H₂) | High turnover numbers, excellent enantioselectivity, applicable to a broad range of ketones. |

| Corey-Bakshi-Shibata (CBS) | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | Predictable stereochemical outcome, high enantiomeric excess, wide substrate scope. |

Non-Catalytic Hydride Reduction Methodologies

For laboratory-scale synthesis where a racemic mixture of the alcohol is sufficient, non-catalytic reduction using standard hydride reagents is a straightforward and effective option.

Sodium Borohydride (B1222165) (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent commonly used to convert ketones and aldehydes to their corresponding alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms an alkoxide intermediate, which is subsequently protonated by the solvent during the reaction or upon acidic workup to yield the final alcohol. Due to its mildness, NaBH₄ is compatible with many other functional groups, making it a highly versatile reagent. The carbonyl group of bromopyridyl ethanones is expected to be readily reduced to the corresponding alcohol under these standard conditions.

Advanced Synthetic Routes

The development of novel synthetic methodologies aims to improve efficiency, reduce step counts, and enhance sustainability. For the synthesis of substituted pyridines, advanced strategies often focus on building the heterocyclic ring through multi-component reactions (MCRs). One-pot MCRs can form multiple chemical bonds and construct complex molecules from simple, readily available starting materials in a single operation. However, the application of such advanced, one-pot methodologies for the direct synthesis of specifically substituted pyridyl ethanols like this compound from acyclic precursors is not widely documented in the accessible literature. The more common approach remains the stepwise functionalization of a pre-formed pyridine ring as detailed in the sections above. Similarly, the application of flow chemistry or other advanced techniques specifically for this molecule's synthesis is an area for potential future development.

Metal-Catalyzed Cross-Coupling Reactions for Constructing Bromopyridyl Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.com These reactions are pivotal in synthesizing substituted pyridines, which are common structural motifs in pharmaceuticals and materials science. researchgate.net For precursors to this compound, reactions such as the Suzuki-Miyaura, Negishi, and Sonogashira couplings are employed to functionalize a pyridine ring, typically starting from di- or tri-halopyridines, before the ethanol side-chain is introduced.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used for preparing biaryl compounds, including arylpyridines. beilstein-journals.org In the context of synthesizing precursors for this compound, a Suzuki-Miyaura reaction could be used to selectively introduce a carbon-based substituent at one position of a dihalopyridine, leaving the bromine at the C2 position for the final product. For instance, 2,3-dibromopyridine (B49186) could be coupled with a vinylboronic acid derivative, which can later be converted to the 1-hydroxyethyl group. The reaction's success with 2-bromopyridine (B144113) substrates is well-documented, often employing palladium acetate (B1210297) or Pd(PPh₃)₄ as the catalyst. researchgate.netresearchgate.net

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling various organic fragments, including those involving sp², sp³, and sp hybridized carbon atoms. wikipedia.org For constructing bromopyridyl scaffolds, 2-pyridylzinc reagents can be readily prepared and coupled with a variety of electrophiles. researchgate.net The reaction demonstrates good functional group tolerance, making it a versatile tool. orgsyn.org For example, a Negishi coupling could be employed to couple an appropriate alkyl or vinyl zinc reagent to the C3 position of a 2-bromopyridine derivative. Catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used. wikipedia.org

Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. scirp.orgsemanticscholar.org This reaction is a primary method for synthesizing alkynyl-substituted aromatic and heteroaromatic compounds. researchgate.net In a synthetic route towards this compound, a Sonogashira reaction could couple a protected acetylene (B1199291) derivative (e.g., trimethylsilylacetylene) to the C3 position of 2-bromopyridine. The resulting alkyne can then be hydrated via reactions like oxymercuration-demercuration or hydroboration-oxidation to yield an intermediate ketone (3-acetyl-2-bromopyridine), which is a direct precursor to the target alcohol. Optimized conditions for Sonogashira couplings of bromopyridines often involve a palladium catalyst like Pd(CF₃COO)₂, a ligand such as PPh₃, and a copper(I) iodide additive. semanticscholar.orgscirp.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | (Hetero)Aryl-Br/I/OTf | Pd(OAc)₂, Pd(PPh₃)₄, Base (e.g., K₂CO₃, KF) | High tolerance of functional groups; stable and accessible boron reagents. wikipedia.orgnih.gov |

| Negishi | R-ZnX | (Hetero)Aryl-Br/Cl/I | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and yield; couples sp², sp³, and sp carbons. wikipedia.orgorganic-chemistry.org |

| Sonogashira | R-C≡CH | (Hetero)Aryl-Br/I | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Direct introduction of an alkynyl group, a versatile synthetic handle. scirp.orgresearchgate.net |

Functional Group Interconversions on Existing Pyridine Derivatives

Once the 2-bromopyridine core is established, the 1-hydroxyethyl group at the C3 position is typically synthesized through functional group interconversion. This approach focuses on modifying a pre-existing substituent on the pyridine ring. The most direct and common methods involve the reduction of a ketone or the addition of a methyl group to an aldehyde.

A highly efficient route to this compound is the reduction of the corresponding ketone, 3-acetyl-2-bromopyridine. This precursor can be synthesized via the aforementioned Sonogashira coupling followed by hydration, or other methods. The reduction of the acetyl group to a secondary alcohol is a standard transformation, readily achieved with high yield using a variety of reducing agents. A similar compound, 1-(6-bromopyridin-3-yl)ethanol (B190142), is synthesized in 97% yield from the corresponding acetylpyridine using sodium borohydride in ethanol. chemicalbook.com This mild reducing agent is highly selective for ketones and aldehydes, making it ideal for this transformation without affecting the bromopyridine ring.

Alternatively, the target alcohol can be prepared from the corresponding aldehyde, 2-bromo-3-formylpyridine. The addition of a methyl group via an organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to the aldehyde carbonyl will produce the desired secondary alcohol. This is a classic and reliable method for forming secondary alcohols from aldehydes.

The oxidation of an ethyl group attached to the pyridine ring is a less direct approach. While methods exist for the oxidation of alkyl chains, achieving selective oxidation at the benzylic-like position to form a secondary alcohol without over-oxidation to the ketone can be challenging and often requires specific reagents. Therefore, the reduction of a ketone or alkylation of an aldehyde remains the more synthetically practical and widely used strategy.

Table 2: Key Functional Group Interconversions for this compound Synthesis

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 3-Acetyl-2-bromopyridine | 1. Sodium borohydride (NaBH₄)2. Methanol or Ethanol | This compound | Ketone Reduction |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides fundamental insights into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the molecular structure.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 1-(2-Bromopyridin-3-yl)ethanol, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethanol (B145695) group, the hydroxyl proton, and the methyl protons.

Based on analogous compounds, such as the isomeric 1-(6-bromopyridin-3-yl)ethanol (B190142), a general pattern of chemical shifts can be anticipated. chemicalbook.com The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH-OH) would be expected to resonate as a quartet in the region of δ 4.5-5.5 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would likely appear as a doublet around δ 1.5 ppm, coupled to the methine proton. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | 7.0 - 8.5 | m | - |

| CH-OH | 4.5 - 5.5 | q | ~6.5 |

| OH | Variable | br s | - |

Note: This is a predicted data table based on general principles and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C-Br) would be significantly influenced by the halogen's electronic effects. The carbinol carbon (CH-OH) would typically resonate in the range of δ 60-75 ppm, while the methyl carbon (-CH₃) would appear in the upfield region (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C | 120 - 160 |

| C-Br | (specific prediction not available) |

| CH-OH | 60 - 75 |

Note: This is a predicted data table based on general principles. Actual experimental values may vary.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton and the methyl protons of the ethanol side chain, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations from the methine proton to the carbons of the pyridine ring would confirm the attachment of the ethanol group to the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethanol side chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A significant band corresponding to the C-O stretching of the secondary alcohol would be expected in the 1050-1150 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C, C=N stretch (aromatic) | 1400 - 1600 | Medium to Strong |

| C-O stretch (secondary alcohol) | 1050 - 1150 | Strong |

Note: This is a predicted data table based on general principles. Actual experimental values may vary.

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition and the confirmation of its molecular formula. For this compound (C₇H₈BrNO), HRMS analysis is crucial for distinguishing it from other isomers or compounds with the same nominal mass. The presence of bromine is unequivocally confirmed by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion ([M]+) or the protonated molecule ([M+H]+), separated by approximately 2 Da and with a relative intensity ratio of about 1:1.

Analysis of a related isomer, 1-(6-Bromopyridin-2-yl)ethanol, via HRMS demonstrates the expected isotopic pattern and provides the precise mass for the protonated molecule [M+H]⁺. researchgate.net This allows for a confident calculation of the expected exact masses for this compound.

| Ion Species | Molecular Formula | Isotope | Calculated Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₇H₉BrNO⁺ | ⁷⁹Br | 201.9862 |

| ⁸¹Br | 203.9842 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. iastate.edu In the analysis of this compound, LC would first separate the compound from a reaction mixture or sample matrix based on its polarity and interaction with the stationary phase of the chromatography column. The separated analyte then enters the mass spectrometer, which provides mass data for identification. This technique is particularly useful for monitoring reaction progress, assessing purity, and identifying byproducts. rsc.org While specific retention times are dependent on the exact LC conditions (e.g., column type, mobile phase composition, flow rate), the mass detector would confirm the elution of the target compound by identifying the characteristic m/z values and the 1:1 bromine isotopic signature. researchgate.net

Collision Cross Section (CCS) is a physicochemical property that describes the size and shape of an ion in the gas phase. nih.gov This parameter, determined using ion mobility-mass spectrometry (IM-MS), provides an additional dimension of characterization beyond retention time and mass-to-charge ratio, enhancing confidence in compound identification. mdpi.com

When an experimental standard of this compound is not available for direct CCS measurement, its value can be estimated using computational and machine learning models. arxiv.orgresearchgate.net These prediction tools utilize large databases of experimentally determined CCS values and molecular descriptors to calculate a theoretical CCS value for a given structure. mdpi.comnih.gov The predicted CCS value can then be compared to experimental data of an unknown analyte to support its identification. The accuracy of these predictions typically falls within a few percent relative error. arxiv.orgnih.gov

| Parameter | Description |

|---|---|

| Ion Type | The adduct form of the ion (e.g., [M+H]⁺, [M+Na]⁺). |

| Drift Gas | The inert gas used in the ion mobility cell (typically Nitrogen or Helium). nih.gov |

| Prediction Algorithm | The specific machine learning or computational model used (e.g., DarkChem, machine learning models based on molecular fingerprints). arxiv.orgresearchgate.net |

| Predicted CCS Value (Ų) | The calculated cross-sectional area of the ion. |

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption of electromagnetic radiation in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light typically results from π → π* transitions within the pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the substituents on the ring and the solvent used. researchgate.net The UV-Vis spectrum provides a characteristic fingerprint that can be used for qualitative identification and quantitative analysis. Studies on various pyridine derivatives show strong absorption in the 200–300 nm range. researchgate.netresearchgate.netmu-varna.bg

| Transition Type | Expected λmax Range (nm) | Structural Origin |

|---|---|---|

| π → π | ~250 - 280 | Pyridine ring aromatic system |

| n → π | >280 (often weaker) | Nitrogen lone pair electrons |

X-ray Crystallography (for related single crystal structures facilitating structural elucidation)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related bromo-substituted aromatic or heterocyclic compounds provides invaluable insight. mdpi.com

This technique would unambiguously confirm the molecular structure, including bond lengths, bond angles, and the conformation of the ethanol substituent relative to the pyridine ring. Furthermore, it reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. rsc.orgeurjchem.com The introduction of a bromine atom can significantly influence the supramolecular structure and crystal packing. rsc.org Structural data from related pyridine derivatives have been successfully determined using this method, confirming their molecular connectivity and stereochemistry. researchgate.netmdpi.com

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c). eurjchem.com |

| Unit Cell Dimensions (Å) | a, b, c dimensions of the unit cell |

| Resolution (Å) | A measure of the level of detail in the electron density map. |

| Intermolecular Interactions | Identified hydrogen bonds, halogen bonds, π-π stacking. rsc.orgeurjchem.com |

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Hydroxyl Group

The secondary alcohol moiety in 1-(2-Bromopyridin-3-yl)ethanol is amenable to several classical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of various functional groups and the modification of the molecule's steric and electronic properties.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acidic byproduct. Enzymatic methods, for instance using lipases, also offer a mild and selective approach to ester synthesis. medcraveonline.comnih.gov The process of trans-esterification, where the ethyl ester of a compound reacts in the presence of another alcohol (like ethanol), has also been observed in biological systems, catalyzed by enzymes such as carboxylesterases. nih.gov

Etherification, the conversion of the alcohol to an ether, can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of related compounds like 2-((2-Bromopyridin-3-yl)oxy)ethanol demonstrates the feasibility of forming an ether linkage at the 3-position of a 2-bromopyridine (B144113) core. bldpharm.combldpharm.com Additionally, processes have been developed for converting biomass-derived alcohols like ethanol (B145695) into distillate-range ethers through intermolecular dehydration. rsc.org

Table 1: Examples of Esterification and Etherification Reactions This table is illustrative and based on general chemical principles, as specific examples for this compound are not detailed in the provided search results.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Esterification | Acetic Anhydride | Pyridine (B92270) | Acetate (B1210297) Ester |

| Esterification | Benzoic Acid | DCC, DMAP | Benzoate Ester |

| Etherification | Methyl Iodide | Sodium Hydride | Methyl Ether |

| Etherification | Benzyl Bromide | Potassium tert-butoxide | Benzyl Ether |

Oxidation to Ketones

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(2-Bromopyridin-3-yl)ethanone (or 2-bromo-3-acetylpyridine). This transformation is a fundamental reaction in organic synthesis and can be accomplished using a wide array of oxidizing agents. The choice of oxidant depends on the desired selectivity and scale of the reaction.

Commonly employed reagents for this type of oxidation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent, although their toxicity has led to the development of milder and more environmentally benign alternatives. Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride, and the Dess-Martin periodinane are highly effective for the oxidation of secondary alcohols to ketones under mild conditions.

Table 2: Common Oxidizing Agents for Secondary Alcohols This table presents generally applicable methods for the oxidation of secondary alcohols to ketones.

| Oxidizing Agent/System | Typical Solvent(s) | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Mild, selective for primary alcohols to aldehydes and secondary to ketones. |

| Jones Reagent (CrO₃, H₂SO₄) | Acetone | Strong oxidant, can be harsh. |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane | Dichloromethane | Mild, high-yielding, broad functional group tolerance. |

Transformations at the Pyridyl Bromine Atom

The bromine atom at the C2 position of the pyridine ring is a key site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. The reactivity of this position is influenced by the electron-deficient nature of the pyridine ring. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds and are widely applicable to aryl halides, including bromopyridines.

The Suzuki-Miyaura coupling reaction joins an organoboron species (like a boronic acid or ester) with an organic halide. libretexts.orgyonedalabs.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. rsc.orgnih.gov For this compound, coupling with an aryl or vinyl boronic acid would yield a biaryl or vinyl-substituted pyridine, respectively. Studies on the Suzuki-Miyaura coupling of monohalopyridines have shown that the reactivity can be influenced by the position of the halogen, with 3-bromopyridine (B30812) derivatives being effective substrates. researchgate.net

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 2-position of the pyridine ring, a valuable transformation for accessing conjugated systems. scirp.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is its ability to form C-C bonds between various hybridized carbon atoms (sp³, sp², sp). wikipedia.org Organozinc reagents are generally more reactive than their boron or tin counterparts, often leading to higher yields. researchgate.net This reaction would allow the coupling of this compound with a range of alkyl, alkenyl, or aryl zinc reagents. nih.govorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) complex, Base | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) |

Copper-Catalyzed Carbon-Nitrogen Bond Formations (e.g., Goldberg reaction variants)

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Goldberg reaction, is a classic method for arylating amines, amides, and other nitrogen nucleophiles. Modern variations of this reaction often use ligands to facilitate the coupling under milder conditions. nih.govnih.govresearchgate.net For instance, a catalytic system using copper iodide (CuI) and a ligand like 1,10-phenanthroline (B135089) can effectively couple 2-bromopyridine with various amides. nih.gov This methodology could be applied to this compound to introduce a range of nitrogen-containing substituents at the 2-position, which is a common structural motif in pharmaceuticals. nih.govmdpi.com

While many cross-coupling reactions proceed through traditional Pd(0)/Pd(II) catalytic cycles, some palladium- and copper-catalyzed transformations can involve radical intermediates. nih.gov For example, copper-catalyzed systems have been developed for the enantioconvergent cross-coupling of racemic alkyl bromides with azoles, a process that involves the formation of alkyl radical species. sustech.edu.cn Photoactivated palladium-catalyzed reactions can also promote the homolysis of Ar-Pd bonds, leading to aryl radical intermediates that can participate in coupling reactions. nih.gov The bromine atom on the electron-deficient pyridine ring of this compound could potentially be susceptible to transformations involving radical pathways under specific catalytic conditions, offering alternative synthetic routes.

Reactivity of the Pyridine Ring

The chemical behavior of the pyridine ring in "this compound" is governed by the interplay of its inherent electronic properties and the influence of its substituents: the bromine atom at the C-2 position and the 1-hydroxyethyl group at the C-3 position. The pyridine ring is inherently electron-deficient compared to benzene (B151609), a characteristic that significantly impacts its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (consideration of regioselectivity and deactivation)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. When substitution does occur, it preferentially takes place at the C-3 (meta) position, as the intermediates for C-2 (ortho) and C-4 (para) attack are significantly destabilized by the adjacent positively charged nitrogen atom.

In the case of "this compound," the two substituents further modulate this reactivity. The bromine atom at the C-2 position is a deactivating group due to its electron-withdrawing inductive effect, yet it is traditionally an ortho, para-director in benzene systems due to its ability to donate a lone pair of electrons through resonance. The 1-hydroxyethyl group at the C-3 position, being an alkyl group with a hydroxyl substituent, is generally considered a weakly activating group and an ortho, para-director.

The combined influence of these substituents on the regioselectivity of EAS in "this compound" is complex. The inherent preference for C-3 substitution in pyridines, coupled with the directing effects of the existing substituents, suggests that any potential electrophilic attack would likely be disfavored. However, if forced under harsh conditions, the substitution pattern would be determined by a combination of these electronic factors. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| 2-Bromo | C-2 | Inductively withdrawing, Resonantly donating | ortho, para-director (deactivating) |

| 1-Hydroxyethyl | C-3 | Weakly inductively donating | ortho, para-director (weakly activating) |

Nucleophilic Aromatic Substitution (for activated positions)

The pyridine ring, particularly when substituted with a good leaving group at the C-2 or C-4 position, is susceptible to nucleophilic aromatic substitution (NAS). This reactivity is a consequence of the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In "this compound," the bromine atom at the C-2 position is a suitable leaving group, and this position is activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion to restore aromaticity.

The reactivity of halopyridines in NAS reactions is influenced by the nature of the halogen, the solvent, and the nucleophile. For many nucleophiles, the reactivity order of 2-halopyridines is F > Cl > Br > I, which is attributed to the rate-determining step being the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. However, for other nucleophiles, particularly sulfur-based ones, the order can be reversed (I > Br > Cl > F), suggesting that the breaking of the carbon-halogen bond is more significant in the rate-determining step.

The 1-hydroxyethyl group at the C-3 position is not expected to electronically activate or deactivate the C-2 position towards nucleophilic attack to a large extent. Its primary influence would likely be steric, potentially hindering the approach of bulky nucleophiles. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide from the C-2 position of similar 2-bromopyridines.

Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

Optimized Geometric Parameters and Conformational Analysis

Detailed DFT calculations for the precise bond lengths, bond angles, and dihedral angles of 1-(2-Bromopyridin-3-yl)ethanol have not been specifically published. However, insights can be drawn from studies on analogous compounds like 2-bromo-3-hydroxy-6-methylpyridine. In a DFT study of this related molecule using the B3LYP/6-311G(d,p) basis set, the pyridine (B92270) ring's geometry was optimized. researchgate.net For instance, the C-Br bond angle was calculated to be 119.9°, and the C-N-C bond angle within the ring was 119.3°. researchgate.net The bond angles involving the substituent groups, such as C-C-O, were also determined. researchgate.net

For this compound, a conformational analysis would focus on the rotation around the C-C bond connecting the ethanol (B145695) side chain to the pyridine ring and the rotation of the hydroxyl group. These rotations would determine the most stable three-dimensional arrangement of the molecule, influenced by steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen.

Vibrational Frequency Calculations and Potential Energy Distribution

Theoretical vibrational analysis is crucial for interpreting infrared (IR) and Raman spectra. DFT calculations can predict the frequencies of fundamental vibrational modes and their corresponding intensities. A Potential Energy Distribution (PED) analysis further allows for the assignment of these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations.

While a specific vibrational analysis for this compound is not documented, studies on related molecules like 3,5-dibromopyridine have been performed using the B3LYP/6-31G(*) method. researchgate.net Such studies provide a basis for assigning the vibrational modes of the bromopyridine core. For the ethanol substituent, characteristic frequencies would be expected, including:

O-H stretching: A broad band, typically in the range of 3200-3600 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

C-O stretching: Typically observed in the 1050-1260 cm⁻¹ region.

A full theoretical calculation on this compound would provide precise frequencies and PEDs for these and all other molecular vibrations.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) characterization)

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For the closely related molecule 3-bromo-2-hydroxypyridine, DFT calculations (B3LYP/6-311++G(d,p)) have determined the HOMO and LUMO energy values. mdpi.com In the gaseous phase, the calculated energies were -6.880 eV for the HOMO and -1.475 eV for the LUMO, resulting in an energy gap of 5.406 eV. mdpi.com The HOMO was characterized by a delocalized π-character across the pyridine ring, while the LUMO was of the π* type. mdpi.com This suggests that electronic transitions would involve an electron density transfer across the pyridine ring system. mdpi.com A similar distribution of frontier orbitals would be expected for this compound, with the ethanol substituent potentially influencing the precise energy levels.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.880 |

| LUMO | -1.475 |

| Energy Gap (ΔE) | 5.406 |

Computational Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a valuable tool for structure elucidation. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). While experimental NMR data exists, specific computational predictions for this compound are not found in the surveyed literature. Such a study would involve optimizing the molecule's geometry and then performing the GIAO calculation to predict the chemical shift for each unique proton and carbon atom, which could then be compared to experimental spectra for validation.

Theoretical Studies of Reaction Mechanisms (e.g., transition state analysis in asymmetric catalysis)

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For a chiral molecule like this compound, theoretical studies could be particularly insightful for understanding its asymmetric synthesis, for example, through the asymmetric reduction of a precursor ketone (1-(2-bromopyridin-3-yl)ethan-1-one).

A transition state analysis for such a reaction would involve:

Modeling the reactants (ketone, reducing agent, and chiral catalyst).

Locating the transition state structure for the hydride transfer step on the potential energy surface.

Calculating the activation energy barrier, which determines the reaction rate.

Modeling the transition states leading to both the (R) and (S) enantiomers of the alcohol to predict the enantioselectivity of the reaction.

Prediction of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the molecular structure that are used to predict the physicochemical properties and biological activity of a compound.

For this compound (CAS: 84199-57-5), several key descriptors have been computationally predicted. The Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms in a molecule, is a good indicator of a drug's ability to permeate cell membranes. The partition coefficient (LogP) measures a compound's lipophilicity, which affects its solubility and absorption. The number of rotatable bonds is a measure of molecular flexibility.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 32.99 Ų |

| Partition Coefficient (XLogP3) | 1.7 |

| Number of Rotatable Bonds | 2 |

These values suggest that this compound has good potential for membrane permeability (TPSA < 140 Ų) and moderate lipophilicity. Its low number of rotatable bonds indicates a relatively rigid structure.

Potential Applications in Advanced Organic Synthesis

Development of Chiral Auxiliaries and Ligand Precursors

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org The chiral nature of 1-(2-Bromopyridin-3-yl)ethanol, stemming from its secondary alcohol group, makes it an intriguing candidate for development as a chiral auxiliary. In a typical application, the hydroxyl group would be used to attach the auxiliary to a prochiral substrate, for example, through esterification. The inherent chirality of the auxiliary would then direct stereoselective transformations on the substrate, after which the auxiliary can be cleaved and potentially recovered. wikipedia.org

Furthermore, the structure of this compound is well-suited for its use as a precursor to chiral ligands for asymmetric catalysis. The pyridine (B92270) nitrogen atom and the bromine atom provide two potential coordination sites for metal centers. The bromine can be substituted or used in cross-coupling reactions to introduce other ligating groups, such as phosphines or other nitrogen-based ligands. The hydroxyl group can also be modified to tune the steric and electronic properties of the resulting ligand. The development of such ligands is crucial for enantioselective synthesis, a cornerstone of modern pharmaceutical and fine chemical production.

Building Block for Complex Heterocyclic Systems

The dual functionality of this compound makes it an ideal starting material for the construction of more complex, fused heterocyclic architectures that are prevalent in medicinal chemistry and materials science.

Imidazo[1,2-a]pyridines: This scaffold is a pharmaceutically important template found in drugs like Zolpidem and Alpidem. beilstein-journals.org Numerous synthetic strategies exist for the construction of the imidazo[1,2-a]pyridine (B132010) core, often involving a multicomponent reaction between a 2-aminopyridine (B139424), an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) or the condensation of 2-aminopyridines with carbonyl compounds. beilstein-journals.orgmdpi.comnih.gov

This compound can serve as a key precursor in these syntheses. For example, the bromo group at the 2-position can be converted to an amino group to yield a 2-aminopyridine derivative. Subsequent oxidation of the secondary alcohol to a ketone would provide an intramolecular cyclization precursor. Alternatively, the alcohol can be oxidized to an aldehyde, which can then participate in a three-component reaction with a 2-aminopyridine and an isocyanide to furnish a C3-substituted imidazo[1,2-a]pyridine. mdpi.com Various catalytic systems have been developed for these transformations, highlighting the versatility of the approach. researchgate.netorganic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Feature |

|---|---|---|---|

| InBr₃ | 2-Aminopyridine, Aldehyde, Alkyne | Three-component, One-pot | Activates both alkyne and imine. researchgate.net |

| CuI | 2-Aminopyridines, Acetophenones | Aerobic Oxidative Coupling | Broad functional group compatibility. organic-chemistry.org |

| Y(OTf)₃ | Imidazo[1,2-a]pyridines, Aldehydes, Amines | Aza-Friedel–Crafts Reaction | Direct C3-alkylation of the pre-formed ring. mdpi.com |

| Catalyst-free | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | Cascade Process | Simple and efficient protocol. organic-chemistry.org |

Phenanthrolines: The 1,10-phenanthroline (B135089) skeleton is a privileged ligand in coordination chemistry and has applications in catalysis and materials science. The synthesis of substituted phenanthrolines can be challenging, often requiring multi-step procedures. researchgate.net Brominated phenanthrolines are key intermediates that allow for further functionalization via cross-coupling reactions. researchgate.net this compound can be envisioned as a building block for one of the pyridine rings in a phenanthroline synthesis, such as a modified Skraup synthesis, where the substituents can direct the regiochemistry of the cyclization.

The development of novel building blocks is a crucial strategy for improving the quality and diversity of compound libraries in drug discovery. csmres.co.uk this compound, with its combination of a chiral alcohol, a reactive bromine atom, and an aromatic nitrogen, represents an attractive starting point for creating novel pharmaceutical scaffolds.

Its ability to act as a precursor to fused heterocyclic systems like imidazo[1,2-a]pyridines and other pyridine-annulated structures is of high value. beilstein-journals.org These core structures are frequently found in biologically active molecules. nih.govresearchgate.net The bromine atom allows for the application of powerful synthetic tools like the Suzuki-Miyaura cross-coupling reaction, enabling the introduction of a wide range of aryl or heteroaryl fragments. whiterose.ac.uk The chiral alcohol moiety can be used to introduce three-dimensionality, a desirable feature for improving the specificity and properties of drug candidates, helping molecules to "escape from flatland". csmres.co.uk This allows for scaffold-hopping strategies, where known bioactive scaffolds are modified or replaced to generate new intellectual property and improved pharmacological profiles.

Precursor in Materials Science Research (for pyridine-containing functional materials)

Pyridine-containing molecules are of significant interest in materials science due to their electronic properties and ability to coordinate with metal ions. This compound can serve as a precursor for various functional materials.

The synthesis of phenanthroline derivatives, as discussed previously, provides access to ligands for creating emissive metal complexes (e.g., with Iridium(III)) for applications in organic light-emitting diodes (OLEDs). whiterose.ac.uk The substituents on the phenanthroline core, derived from the initial building block, can be used to tune the photophysical properties, such as the emission color and quantum yield, as well as the processing characteristics of the final material.

Furthermore, the bromine atom on the pyridine ring facilitates entry into the synthesis of conjugated polymers. Through cross-coupling polymerization techniques, such as Suzuki or Stille coupling, this compound derivatives could be incorporated into polymer backbones. The resulting pyridine-containing polymers could exhibit interesting optical and electronic properties, making them candidates for applications in sensors, organic electronics, and photovoltaics. The hydroxyl group offers a site for further modification, for example, by attaching solubilizing side chains to improve processability or by introducing other functional groups to modulate the material's properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromopyridin-3-yl)ethanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, bromopyridine derivatives (e.g., 2-bromo-3-pyridinecarbaldehyde) can undergo reduction using sodium borohydride (NaBH₄) in methanol/ethanol under reflux. This method aligns with protocols for analogous alcohols, such as the reduction of (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol . Alternatively, coupling reactions involving bromopyridine with ethylene oxide intermediates may be employed, as seen in the synthesis of 3-((2-bromopyridin-3-yl)oxy)propan-1-ol derivatives .

- Key Conditions :

- Solvent: Ethanol or methanol.

- Reducing agents: NaBH₄ or LiAlH₄.

- Temperature: Reflux (70–80°C).

Q. How should researchers characterize this compound to confirm its structure?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze /-NMR for bromine-induced deshielding effects on adjacent protons (e.g., pyridin-3-yl protons typically appear as doublets near δ 8.0–8.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z ≈ 201 (C₇H₈BrNO⁺).

- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent bromine dissociation.

- Temperature : Keep below 4°C to avoid decomposition; melting points for related bromopyridine alcohols range from 59–82°C .

- Solvent Compatibility : Use anhydrous ethanol or DMF for reactions to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR) by:

- Multi-Technique Validation : Cross-validate using IR (hydroxyl stretch ~3200–3400 cm⁻¹) and HPLC purity checks.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

- Crystallographic Refinement : Use SHELX to resolve ambiguities in stereochemistry or tautomerism .

Q. What catalytic applications exist for this compound in intramolecular arylation?

- Methodological Answer : The bromine atom and hydroxyl group enable participation in cross-coupling reactions. For example:

- Pd-Catalyzed Cyclization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF at 110°C to form pyridine-fused heterocycles.

- Continuous Flow Systems : Optimize reaction kinetics for high-throughput synthesis, as demonstrated in catalytic intramolecular arylations of similar bromopyridinols .

Q. How can computational methods predict the reactivity of this compound in drug-discovery pipelines?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to assess binding affinity with target proteins (e.g., kinase inhibitors).

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties, leveraging the hydroxyl group for hydrogen-bond interactions .

- Example : Fluorinated pyridinemethanol analogs showed anti-inflammatory activity via COX-2 inhibition, suggesting similar potential for brominated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。